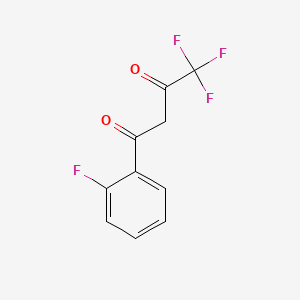
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs .
Synthesis Analysis
The compound is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It is also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis
The molecular formula of “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-7-4-2-1-3-6 (7)8 (15)5-9 (16)10 (12,13)14/h1-4H,5H2 .Chemical Reactions Analysis
As an intermediate, “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is involved in various chemical reactions. For instance, it is used in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 234.15 . The storage temperature is normal .Scientific Research Applications
Synthesis of NNO Ketoimines
This compound has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . The trifluoromethyl group enhances the stability and reactivity of the ketoimines, making them useful in various chemical reactions.
Mixed-Ligand Chelate Extraction of Trivalent Lanthanides
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione has been used in mixed-ligand chelate extraction of trivalent lanthanides . The fluorinated diketone group in the compound forms stable chelates with lanthanides, facilitating their extraction from mixtures.
Preparation of Ternary Lanthanide Complexes
This compound has been used as a ligand in the preparation of ternary lanthanide (Ln) complexes . These complexes have potential applications in materials science and biochemistry.
Preparation of Functionalized Sol-Gel Materials
The compound has been used in the synthesis of a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials . The trifluoromethyl group enhances the stability of the sol-gel materials.
Development of Chemical Sensor Materials
The use of molecular imprinting on a silica sol-gel thin film constitutes an important process for the development of chemical sensor materials . This compound, with its trifluoromethyl group, is a superior binding group for use in forming the desired ligand-Eu (III) complex.
Covalent Integration of Ligand-Eu (III) Complex into Sol-Gel Matrix
The use of an appropriate trialkoxysilane monomer incorporating this binding group such as the silane 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione would allow for the covalent integration of the ligand-Eu (III) complex into the sol-gel matrix in the initial stages of the overall molecular-imprinting process .
Safety and Hazards
The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various substances, suggesting a broad range of potential targets .
Mode of Action
It’s known that similar compounds can participate in various chemical reactions, such as schiff base condensation reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of nno ketoimines and in the extraction of trivalent lanthanides .
Result of Action
It’s known that similar compounds can participate in various chemical reactions, suggesting a potential for diverse molecular and cellular effects .
Action Environment
It’s known that similar compounds are stable under normal conditions and should be stored in a sealed container, away from heat sources .
properties
IUPAC Name |
4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJUOMSUMXJFPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
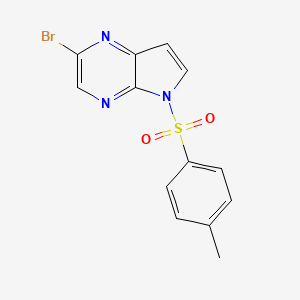
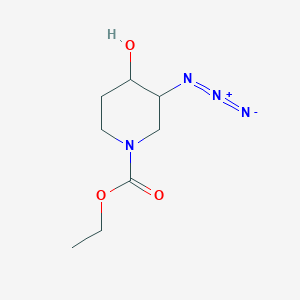
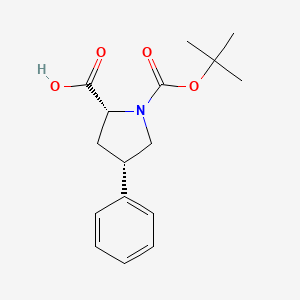
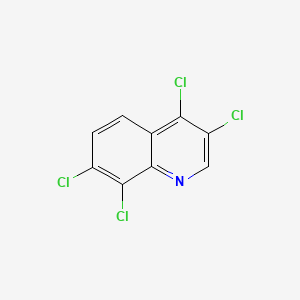
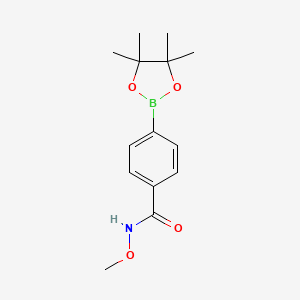
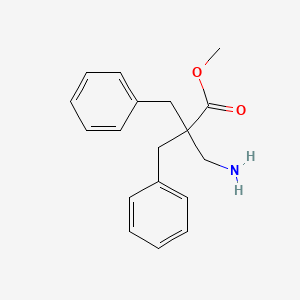
![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)
![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)
